molecular formula C23H22N4O4 B2552570 6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 899946-76-0

6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2552570
CAS No.: 899946-76-0
M. Wt: 418.453
InChI Key: FXQVQGCDNCSWJG-UHFFFAOYSA-N
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Description

“6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” is a complex organic compound that features a benzodioxole ring, a phenylpiperazine moiety, and a dihydropyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” likely involves multiple steps, including the formation of the benzodioxole ring, the phenylpiperazine moiety, and the dihydropyridazinone core. Typical synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Phenylpiperazine Moiety: This can be synthesized by reacting phenylhydrazine with ethylene oxide.

    Formation of Dihydropyridazinone Core: This can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The dihydropyridazinone core can be reduced to form tetrahydropyridazinone derivatives.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydropyridazinone derivatives.

    Substitution: Alkylated or acylated phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Industry

The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2H-1,3-benzodioxol-5-yl)-2,3-dihydropyridazin-3-one: Lacks the phenylpiperazine moiety.

    2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: Lacks the benzodioxole ring.

Uniqueness

The presence of both the benzodioxole ring and the phenylpiperazine moiety in the same molecule may confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural features, and biological activities, supported by relevant case studies and research findings.

Structural Overview

This compound features a benzodioxole moiety , which is often associated with various biological activities, including psychoactive properties. The presence of the piperazine ring and the dihydropyridazinone structure enhances its pharmacological profile. The molecular formula and weight are C20H22N4O3C_{20}H_{22}N_4O_3 and approximately 366.42 g/mol, respectively.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the benzodioxole derivative.
  • Introduction of the piperazine moiety.
  • Cyclization to form the dihydropyridazinone structure.

Analytical techniques such as NMR , IR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

1. Antioxidant Activity

Studies have shown that derivatives containing benzodioxole moieties possess significant antioxidant properties. For instance, compounds with electron-withdrawing groups on aromatic rings demonstrated enhanced antioxidant activity in DPPH assays, indicating their potential as free radical scavengers .

2. Neuropharmacological Effects

The piperazine ring is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds similar to the one have been reported to exhibit:

  • Antidepressant effects : By modulating serotonin levels.
  • Anxiolytic properties : Through GABAergic mechanisms.

3. Antimicrobial Activity

Research has highlighted the antibacterial and antifungal properties of related pyridazinone derivatives. These compounds have shown efficacy against various pathogens, suggesting potential applications in treating infectious diseases .

Case Studies

StudyFindings
Antioxidant Activity Assessment A series of synthesized compounds were evaluated for their ability to scavenge free radicals using DPPH assay methods. Compounds with halogen substituents exhibited IC50 values indicating potent antioxidant activity .
Neuropharmacological Evaluation In vivo studies demonstrated that derivatives of this compound modulate serotonin levels effectively, showcasing potential antidepressant effects in animal models .
Antimicrobial Testing Compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects comparable to standard antibiotics .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22-9-7-19(17-6-8-20-21(14-17)31-16-30-20)24-27(22)15-23(29)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQVQGCDNCSWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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